Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound includes an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions . The final step involves the attachment of the tert-butyl and hydroxypiperidine groups, which can be accomplished through esterification and nucleophilic substitution reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like Pd/C, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The presence of the bromo and methoxy groups can enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazo[1,2-a]pyridine core.
Etonitazene: An analgesic with structural similarities.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H24BrN3O4 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H24BrN3O4/c1-17(2,3)26-16(23)21-7-5-18(24,6-8-21)12-11-22-14(19)10-20-15(22)9-13(12)25-4/h9-11,24H,5-8H2,1-4H3 |
InChI Key |
FFQMOOWRQXIHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN3C(=NC=C3Br)C=C2OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.